(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide is a complex organic molecule that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazolium ring and a piperidine ring, which are connected through a methanone group The iodide ion serves as the counterion to balance the positive charge on the imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide typically involves a multi-step process. One common method starts with the preparation of the imidazolium ring, followed by the introduction of the piperidine ring and the methanone group. The final step involves the addition of the iodide ion to form the salt.
Preparation of Imidazolium Ring: The imidazolium ring can be synthesized through the reaction of an imidazole derivative with a methylating agent, such as methyl iodide, under basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazolium intermediate.
Formation of Methanone Group: The methanone group can be introduced through a carbonylation reaction, where a carbonyl source, such as carbon monoxide, reacts with the intermediate.
Addition of Iodide Ion: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolium or piperidine derivatives.
Scientific Research Applications
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: has several scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in reactions involving imidazolium salts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids or polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide involves its interaction with specific molecular targets and pathways. The imidazolium ring can interact with nucleic acids or proteins, potentially disrupting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methanone group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide: can be compared with other similar compounds, such as:
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis and as a precursor for various pharmaceuticals.
131I-Rutin: A radiolabeled compound used in cancer diagnosis, with unique physicochemical properties.
Berberine: A natural compound with antidiabetic properties, acting through various molecular pathways.
The uniqueness of This compound lies in its combination of an imidazolium ring and a piperidine ring, which imparts distinct chemical and biological properties not found in the other compounds.
Properties
Molecular Formula |
C11H20IN3O |
---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-(3-methylpiperidin-1-yl)methanone;iodide |
InChI |
InChI=1S/C11H19N3O.HI/c1-10-4-3-5-13(8-10)11(15)14-7-6-12(2)9-14;/h6-7,10H,3-5,8-9H2,1-2H3;1H |
InChI Key |
YXQCDMOEBMOZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)N2C[NH+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.